molecular formula C10H12N2O B2471991 2-(4-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine CAS No. 1183721-67-6

2-(4-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine

Cat. No.: B2471991
CAS No.: 1183721-67-6
M. Wt: 176.219
InChI Key: VHLCXILUKGEELI-UHFFFAOYSA-N
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Description

2-(4-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine is a chemical compound with the molecular formula C10H12N2O. It is a derivative of benzoxazole, a bicyclic compound consisting of a benzene ring fused to an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the condensation of 2-aminophenol with 4-methylbenzaldehyde in the presence of a catalyst such as acetic acid or sulfuric acid . The reaction mixture is then heated to promote cyclization, forming the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imine or nitrile derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

2-(4-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine is unique due to its specific substitution pattern on the benzoxazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

2-(4-methyl-1,3-benzoxazol-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7-3-2-4-8-10(7)12-9(13-8)5-6-11/h2-4H,5-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLCXILUKGEELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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